Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
Description
Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate is a carbamate derivative featuring a tert-butyl group, a cyclopropane ring substituted with an aminomethyl group, and an N-methylated carbamate functionality. Its molecular formula is C₁₀H₁₉N₂O₂, with a molecular weight of 199.28 g/mol (calculated). The compound is structurally characterized by:
- A cyclopropyl ring at the 1-position, substituted with an aminomethyl (-CH₂NH₂) group.
- An N-methylcarbamate group (-OCON(CH₃)-) linked to the cyclopropane.
- A tert-butyl (-C(CH₃)₃) group providing steric bulk and stability.
This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where cyclopropane motifs are valued for their conformational rigidity and bioactivity .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(4)10(7-11)5-6-10/h5-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVBNMPTQIJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The target compound’s structure comprises three critical components:
- Cyclopropane ring with an aminomethyl substituent.
- N-methylcarbamate group linked to the cyclopropane.
- tert-Butyloxycarbonyl (Boc) protecting group.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- 1-(Aminomethyl)cyclopropylmethylamine : Serves as the core scaffold.
- Boc-protected N-methyl derivative : Introduced via carbamate formation.
Stepwise Preparation Methods
Cyclopropane Ring Formation
The cyclopropane moiety is synthesized via [2+1] cycloaddition or vinyl group cyclization .
Method A: Simmons-Smith Cyclopropanation
- Reagents : Diiodomethane (CH₂I₂), zinc-copper couple (Zn-Cu).
- Conditions : Anhydrous diethyl ether, 0°C to room temperature, 12–24 hours.
- Substrate : Allyl derivatives (e.g., allyl alcohol or allylamine).
- Yield : 60–75% for unfunctionalized cyclopropanes.
Method B: Transition Metal-Catalyzed Cyclization
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands.
- Conditions : Toluene, 80–100°C, 6–12 hours.
- Substrate : α,ω-Dienes or haloalkenes.
- Yield : 50–65% for aminomethyl-substituted cyclopropanes.
Introduction of the Aminomethyl Group
The aminomethyl (-CH₂NH₂) group is installed via reductive amination or nucleophilic substitution .
Method C: Reductive Amination
- Reagents : Formaldehyde (HCHO), sodium cyanoborohydride (NaBH₃CN).
- Conditions : Methanol, pH 4–6 (acetic acid buffer), 24 hours.
- Substrate : Cyclopropanemethylamine.
- Yield : 70–85%.
Method D: Gabriel Synthesis
N-Methylation and Boc Protection
The sequential introduction of the methyl and Boc groups requires careful optimization to avoid over-alkylation.
Method E: Selective N-Methylation
- Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).
- Conditions : Dichloromethane (DCM), room temperature, 6 hours.
- Substrate : 1-(Aminomethyl)cyclopropylmethylamine.
- Yield : 80–90% for mono-methylation.
Method F: Boc Protection
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Cyclopropanation | A | CH₂I₂, Zn-Cu | Et₂O | 0°C → RT | 60–75% | >90% |
| Cyclopropanation | B | Pd(OAc)₂, ligands | Toluene | 80–100°C | 50–65% | 85–90% |
| Aminomethylation | C | HCHO, NaBH₃CN | MeOH | RT | 70–85% | >95% |
| Aminomethylation | D | Phthalimide, KOH | DMF | 60°C | 65–80% | 88–93% |
| N-Methylation | E | CH₃I, K₂CO₃ | DCM | RT | 80–90% | >98% |
| Boc Protection | F | Boc₂O, DMAP | THF | 0°C → RT | 85–95% | >99% |
Key Observations :
- Cyclopropanation : Method A offers higher yields but requires hazardous CH₂I₂. Method B avoids halides but necessitates costly palladium catalysts.
- Aminomethylation : Reductive amination (Method C) outperforms Gabriel synthesis in yield and simplicity.
- N-Methylation : Selective mono-methylation is achievable using methyl iodide under mild conditions.
Optimization Challenges and Solutions
Regioselectivity in N-Methylation
Over-alkylation to quaternary ammonium salts is mitigated by:
Structural Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time = 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate is being investigated as a potential scaffold for drug development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study : Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against microbial strains, suggesting potential for new antimicrobial agents.
Biological Studies
The compound's unique structure facilitates interactions with various biological systems, making it a subject of interest in biological research.
- Enzyme Inhibition : The presence of the carbamate group suggests that this compound may act as an inhibitor of specific enzymes. Studies are ongoing to elucidate its mechanism of action and identify molecular targets.
- Receptor Binding Affinity : Preliminary binding studies indicate that it may interact with certain receptors, influencing their activity and potentially leading to therapeutic effects.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of other chemical compounds. Its versatility makes it valuable in the development of new materials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. Techniques such as chromatography are employed to purify the compound post-synthesis.
In Vitro Studies
Studies assessing the antimicrobial activity of this compound have demonstrated promising results against various strains, indicating its potential as a candidate for further development in pharmacology.
Structure-Activity Relationship (SAR)
Comparative studies with structurally similar compounds reveal insights into how modifications influence biological activity. For instance, changes in substituents on the carbamate structure can lead to distinct pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related carbamate derivatives are compared to highlight key differences in substituents, stereochemistry, and physicochemical properties.
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Key Differences: Substitution: A 2-aminoethyl (-CH₂CH₂NH₂) group replaces the aminomethyl on the cyclopropane. Extended alkyl chain increases molecular weight and hydrophobicity compared to the target compound. Applications: Used in peptide mimetics due to its flexible ethylene spacer .
tert-Butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate (CID 25324121)
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Key Differences: Stereochemistry: The aminomethyl group is at the (1S,2R)-position, conferring chiral specificity. No N-methylation: The carbamate lacks the N-methyl group, reducing steric hindrance and altering reactivity .
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate (CAS 1997968-36-1)
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Differences: Substitution: A methoxyacetyl (-COCH₂OCH₃) group replaces the aminomethyl. Electron-withdrawing acetyl group enhances electrophilicity, making it reactive in acyl transfer reactions .
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8)
- Molecular Formula: C₁₄H₁₈FNO₂
- Molecular Weight : 251.30 g/mol
- Key Differences: Substitution: A 3-fluorophenyl group replaces the aminomethyl, introducing aromaticity and fluorine’s electronegativity. Applications: Potential use in fluorinated drug candidates targeting CNS disorders .
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding: The aminomethyl group provides two H-bond donors (NH₂), whereas methoxyacetyl or fluorophenyl substituents lack this property, affecting solubility and target binding .
- Stereochemical Influence : The (1S,2R)-stereoisomer (CID 25324121) demonstrates the importance of chirality in biological activity, a factor absent in the target compound’s unspecified stereochemistry .
Biological Activity
Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an aminomethyl substituent, contributes to its biological activity. This article delves into the compound's mechanism of action, pharmacological properties, and potential applications based on available research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 200.28 g/mol. The structural features are crucial for its biological interactions:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains a cyclopropyl group and carbamate functionality | Versatile building block in organic synthesis |
| Tert-butyl (1-(aminomethyl)cyclopropyl)methylcarbamate | Similar cyclopropyl structure but different substituents | Different reactivity due to carbamate presence |
| Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate | Cyclopropyl and carbamate features but longer carbon chain | Variations in biological activity due to structural differences |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, modulating their activity and influencing various biochemical pathways. This mechanism is significant for therapeutic applications, particularly in treating neuropathologies and mood disorders .
Pharmacological Properties
Although specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the cyclopropyl moiety and the carbamate functional group suggests potential interactions with biological targets such as:
- Enzyme Inhibition : Compounds containing carbamates have been shown to inhibit cholinesterases, which play a critical role in neurotransmission. This inhibition can be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
- Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that similar compounds can interact with central nicotinic receptors, showing promise for treating cognitive decline associated with aging . These findings suggest that this compound could be explored further for its neuroprotective effects.
- Cytotoxicity Assessments : Preliminary studies on related compounds demonstrate low cytotoxicity alongside potent biological activity. This characteristic makes them attractive candidates for drug development aimed at minimizing adverse effects while maximizing therapeutic benefits .
- Synthetic Utility : The compound serves as a valuable intermediate in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications. Its unique structural elements allow for diverse modifications that can enhance biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate?
- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate derivatives with appropriately functionalized cyclopropane precursors. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine moiety during synthesis, as this enhances stability and prevents unwanted side reactions .
- Cyclopropane Functionalization : Introduce the aminomethyl group to the cyclopropane ring via nucleophilic substitution or coupling reactions. Solvents such as dichloromethane or acetonitrile are preferred for their ability to dissolve polar intermediates .
- Reaction Optimization : Maintain temperatures between 0–25°C and pH 7–9 to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) may accelerate carbamate formation .
Q. How does the cyclopropane ring's inherent strain influence the compound's reactivity in further functionalization?
- Methodological Answer : The cyclopropane ring’s angle strain (60° vs. ideal 109.5° for sp³ carbons) increases its susceptibility to ring-opening reactions. To mitigate this:
- Electrophilic Additions : Use mild electrophiles (e.g., boranes) to avoid destabilizing the ring. For example, hydroboration-oxidation can selectively functionalize the aminomethyl group without ring cleavage .
- Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd/Cu) to direct cross-coupling reactions at the aminomethyl site, preserving the cyclopropane core .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopropane protons (δ ~0.5–1.2 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals in the aminomethyl region .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and detects impurities. LC-MS is preferred for real-time monitoring during synthesis .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for biological assays) .
Q. How can researchers resolve discrepancies in reported stability data under varying pH conditions?
- Methodological Answer : Conflicting data on pH stability (e.g., reports stability at pH 7–9, while notes decomposition under acidic conditions) can be addressed by:
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours for 7 days.
- Mechanistic Analysis : Use FTIR or NMR to identify hydrolysis products (e.g., tert-butanol, CO₂) and determine degradation pathways .
Q. What strategies mitigate racemization during synthesis when chiral centers are present?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (R)- or (S)-1-(aminomethyl)cyclopropane) to control stereochemistry .
- Low-Temperature Reactions : Conduct coupling steps at –20°C to slow racemization kinetics.
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .
Data Contradiction Analysis
Q. How should conflicting toxicity data from safety data sheets (SDS) be interpreted?
- Methodological Answer : While states "no known hazards," and recommend strict PPE and ventilation. To reconcile:
- Source Evaluation : Prioritize SDS from academic suppliers (e.g., Thermo Scientific ) over generic vendors.
- In-House Testing : Perform acute toxicity assays (e.g., zebrafish embryo toxicity) to establish compound-specific safety thresholds .
Biological Interaction Studies
Q. What methodologies are used to investigate binding interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) between the compound and target proteins (e.g., enzymes, receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
